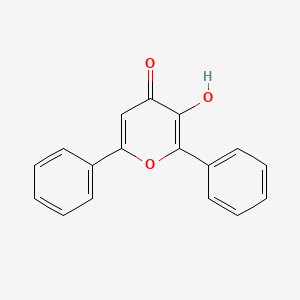![molecular formula C23H48OSn B14295124 Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane CAS No. 113352-43-5](/img/structure/B14295124.png)
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a dec-1-en-4-yloxymethyl group. Organotin compounds are widely used in organic synthesis due to their versatility and reactivity. This particular compound is notable for its applications in various chemical reactions and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane typically involves the reaction of tributyltin hydride with an appropriate alkene or alkyne under radical conditions. The reaction is often catalyzed by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The general reaction scheme can be represented as follows:
Bu3SnH+RCH=CH2→Bu3SnCH2CH2R
Industrial Production Methods
Industrial production of this compound may involve large-scale radical reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer radical initiators and optimized reaction conditions can enhance yield and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
Reduction Reactions: Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane can undergo reduction reactions, particularly in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the butyl groups can be replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions, where it acts as a source of the vinyl anion equivalent.
Common Reagents and Conditions
Radical Initiators: AIBN, benzoyl peroxide
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Catalysts: Palladium catalysts for Stille coupling
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling, the product is typically a substituted alkene or alkyne.
Aplicaciones Científicas De Investigación
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane involves the formation of radicals through homolytic cleavage of the tin-hydrogen bond. This radical can then participate in various reactions, such as addition to alkenes or alkynes, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
- Tributyl(methoxymethoxy)methylstannane
- Tributyl(1-ethoxyvinyl)stannane
- Tributyl(vinyl)stannane
Uniqueness
Tributyl{[(dec-1-en-4-yl)oxy]methyl}stannane is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other organotin compounds, it offers unique advantages in terms of stability and ease of handling, making it a valuable reagent in organic synthesis and research applications.
Propiedades
Número CAS |
113352-43-5 |
|---|---|
Fórmula molecular |
C23H48OSn |
Peso molecular |
459.3 g/mol |
Nombre IUPAC |
tributyl(dec-1-en-4-yloxymethyl)stannane |
InChI |
InChI=1S/C11H21O.3C4H9.Sn/c1-4-6-7-8-10-11(12-3)9-5-2;3*1-3-4-2;/h5,11H,2-4,6-10H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
WRFKSXRPGWIVGT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=C)OC[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


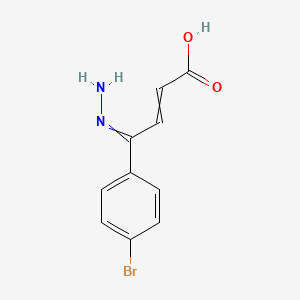
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methyleneazanediylmethylene)]diphenol](/img/structure/B14295054.png)
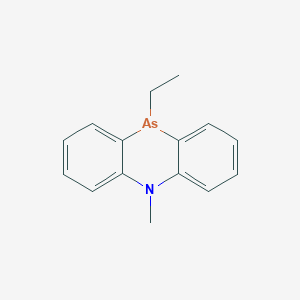
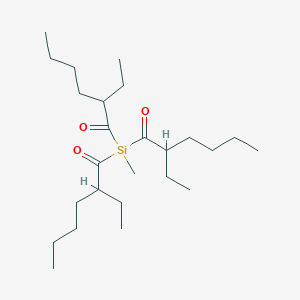

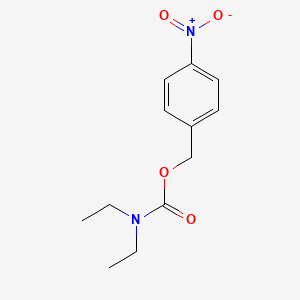
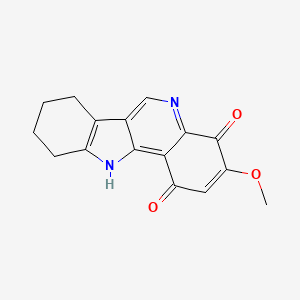
![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)


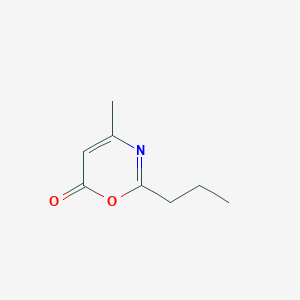
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)

